3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of a fluorine atom, methoxy group, and morpholine ring, may contribute to its specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable aniline derivative with sulfonyl chloride under basic conditions.
Introduction of the fluorine and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pyrrole and morpholine moieties: This step may involve nucleophilic substitution reactions where the appropriate pyrrole and morpholine derivatives are coupled to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine and methoxy groups on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its antimicrobial or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The presence of the fluorine and methoxy groups may enhance binding affinity to the target enzyme, while the morpholine ring could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide: Lacks the fluorine atom.
3-fluoro-4-methoxy-N-(2-(1H-pyrrol-2-yl)ethyl)benzenesulfonamide: Lacks the morpholine ring.
3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide: Lacks the morpholine ring and has a different substitution pattern.
Uniqueness
The unique combination of the fluorine atom, methoxy group, and morpholine ring in 3-fluoro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-21-7-3-4-16(21)17(22-8-10-26-11-9-22)13-20-27(23,24)14-5-6-18(25-2)15(19)12-14/h3-7,12,17,20H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTAOOMUYCNDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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